(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate
Description
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c20-14-10-5-1-3-7-12(10)16-17-18(14)9-24-15(21)11-6-2-4-8-13(11)19(22)23/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMQSDVIMPRKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2,3-Benzotriazin-4(3H)-one Intermediates
The construction of the benzo[d]triazin-4(3H)-one scaffold is pivotal. A widely adopted method involves the cyclization of 2-azidobenzaldehyde derivatives under acidic conditions.
Procedure :
- Formamide-Tosylmethyl Intermediate :
- Base-Mediated Heterocyclization :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formamide adduct | Formamide, ClSi(CH₃)₃, p-TsOH, 50°C | 36–52 |
| Heterocyclization | t-BuOK, THF, 0°C to room temperature | 65–89 |
Nickel-Catalyzed Intramolecular Dual Annulation
Nickel-Mediated Ring Closure
A nickel-catalyzed protocol enables the simultaneous formation of the triazine ring and ester linkage.
Procedure :
- Anthranilamide Precursor :
- Nickel-Catalyzed Annulation :
Key Data :
| Component | Role | Optimal Conditions |
|---|---|---|
| Ni(cod)₂ | Catalyst | 10 mol% |
| dppe | Ligand | 20 mol% |
| Solvent | Acetonitrile | 100°C, 12 hours |
Alkylation for Ester Group Introduction
Nucleophilic Substitution of Nitrobenzoate
The ester moiety is introduced via alkylation of the triazinone oxygen with 2-nitrobenzoyl chloride derivatives.
Procedure :
- Alkylation with Bromomethyl Nitrobenzoate :
Optimization Insights :
- Solvent Choice : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity of the triazinone oxygen.
- Base Screening : K₂CO₃ outperforms NaOH or Et₃N due to milder conditions and reduced hydrolysis.
Yield Comparison :
| Substrate | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromomethyl nitrobenzoate | K₂CO₃ | CH₃CN | 80°C | 72 |
| Bromomethyl nitrobenzoate | NaOH | H₂O/THF | 60°C | 48 |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To address scalability, continuous flow reactors minimize intermediate isolation and improve reproducibility.
Case Study :
- A microreactor system combines the heterocyclization and alkylation steps in tandem, achieving 68% overall yield with a residence time of 30 minutes.
Advantages :
- Temperature Control : Precise thermal management reduces side reactions.
- Throughput : 500 g/hour production capacity demonstrated in pilot studies.
Mechanistic and Kinetic Studies
DFT Analysis of Heterocyclization
Density functional theory (DFT) calculations reveal a two-step mechanism for triazine formation:
- Tosyl Group Elimination : Exergonic loss of the tosyl group (ΔG = -8.2 kcal/mol).
- Cyanide Elimination : Rate-limiting step with ΔG‡ = +12.3 kcal/mol.
Implications :
- Base strength critically influences the second step; weaker bases (e.g., K₂CO₃) favor slower, more controlled elimination.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the nitrobenzoate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo various chemical modifications makes it a versatile tool in molecular biology.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The triazine ring system is known for its bioactivity, and modifications can lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazine ring can interact with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: A simpler amine with a bromine substituent, used in organic synthesis.
Allylamine: An unsaturated amine used in polymer chemistry and pharmaceuticals.
3-(Trifluoromethyl)benzylamine: A fluorinated amine used in medicinal chemistry.
Uniqueness
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate stands out due to its fused triazine-benzene ring system and the presence of both nitro and ester functional groups. This combination of features provides unique reactivity and potential for diverse applications in various scientific fields.
Biological Activity
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate is a synthetic compound belonging to the triazine family, characterized by its unique fused triazine-benzene ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.
Chemical Structure
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a triazine core linked to a nitrobenzoate moiety, which is crucial for its biological activity.
1. Neuroprotective Effects
Recent studies have demonstrated that derivatives of triazines exhibit significant neuroprotective properties. For instance, compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes leads to increased levels of acetylcholine in the brain, enhancing cognitive function and providing neuroprotection against oxidative stress .
2. Anticancer Properties
Triazine derivatives have been investigated for their anticancer potential. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and may inhibit tumor growth through multiple pathways .
3. Anti-inflammatory Activity
The anti-inflammatory properties of triazine derivatives are attributed to their ability to modulate inflammatory pathways. Compounds within this class have shown promise in reducing pro-inflammatory cytokines and mediators in vitro and in vivo .
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Inhibition of AChE and BuChE: This leads to increased acetylcholine levels, enhancing synaptic transmission.
- Induction of Apoptosis: Through activation of caspase pathways and modulation of Bcl-2 family proteins.
- Reduction of Oxidative Stress: By scavenging free radicals and enhancing antioxidant defenses.
Case Studies
Several studies have explored the biological activity of triazine derivatives:
- Study on Neuroprotective Activity:
-
Anticancer Evaluation:
- In vitro assays demonstrated that triazine derivatives could inhibit the proliferation of various cancer cell lines.
- Mechanistic studies revealed that these compounds triggered apoptosis via mitochondrial pathways .
Data Summary
Q & A
What are the optimal synthetic routes and reaction conditions for synthesizing (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate?
Basic Research Focus
The synthesis typically involves multi-step reactions starting from 2-nitrobenzoic acid derivatives and 4-oxobenzo[d][1,2,3]triazine precursors. Key steps include esterification and nucleophilic substitution under controlled conditions. For example:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for ester coupling due to their ability to stabilize intermediates .
- Catalysts : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhances yield by activating carboxyl groups .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) or HPLC (C18 column, acetonitrile/water gradient) ensures progress tracking .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Focus
Discrepancies in NMR or mass spectrometry data may arise from tautomerism or impurities. Methodological solutions include:
- Multi-technique validation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and molecular weight .
- X-ray crystallography : For ambiguous cases, crystallographic analysis provides definitive confirmation of the triazinone and nitrobenzoate moieties .
- Dynamic NMR studies : Investigate temperature-dependent shifts to identify tautomeric forms of the triazin-4-one ring .
What strategies are effective for improving the compound’s stability during storage?
Advanced Research Focus
The compound’s nitro and triazinone groups are sensitive to light and moisture. Recommended protocols:
- Storage conditions : Use amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or photodegradation .
- Stabilizing agents : Add desiccants (e.g., molecular sieves) to storage containers to absorb residual moisture .
- Periodic analysis : Conduct stability-indicating HPLC every 3–6 months (method: 0.1% TFA in water/acetonitrile, 1.0 mL/min flow rate) .
How can computational modeling predict the reactivity of this compound in biological systems?
Advanced Research Focus
Density functional theory (DFT) and molecular docking are critical for predicting interactions:
- DFT calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to map electron density on the triazinone ring, identifying nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina to simulate binding affinity with targets like kinases or DNA repair enzymes, leveraging the nitro group’s electron-withdrawing properties .
- ADMET prediction : Tools like SwissADME assess bioavailability and metabolic pathways, guiding pharmacological studies .
What are the methodological challenges in assessing the compound’s pharmacokinetic properties?
Advanced Research Focus
The compound’s low solubility and rapid metabolism require tailored approaches:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or micellar formulations (e.g., Tween-80) in in vitro assays .
- Metabolic stability : Conduct liver microsome assays (human or rodent) with LC-MS/MS quantification to identify primary metabolites .
- Plasma protein binding : Equilibrium dialysis (pH 7.4, 37°C) quantifies unbound fractions, correlating with in vivo efficacy .
How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
Advanced Research Focus
Leverage structural analogs and kinase assay platforms:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1–10 μM concentrations to identify targets .
- IC determination : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with ATP concentrations near .
- Cellular validation : Test in cancer cell lines (e.g., HeLa or MCF-7) with Western blotting for phospho-kinase substrates (e.g., ERK1/2) .
What analytical techniques are most reliable for quantifying impurities in bulk samples?
Basic Research Focus
Impurity profiling requires orthogonal methods:
- HPLC-DAD : Use a gradient method (C18 column, 0.1% formic acid in water/acetonitrile) to separate nitrobenzoate derivatives and triazine byproducts .
- LC-MS/MS : Identify low-abundance impurities (<0.1%) via multiple reaction monitoring (MRM) .
- Elemental analysis : Confirm stoichiometry (C, H, N) to detect synthetic byproducts like unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
